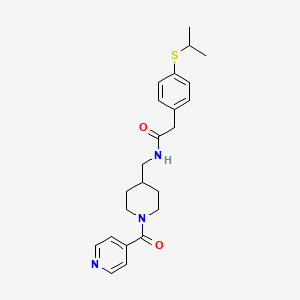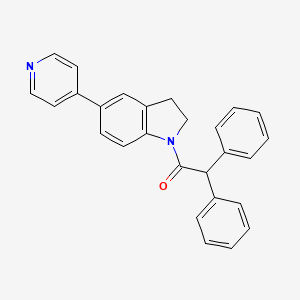![molecular formula C19H22ClN3OS B2892650 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide CAS No. 450340-52-0](/img/structure/B2892650.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide, commonly referred to as pyraclostrobin , belongs to the class of quinone outside inhibitor (QoI)-type fungicides. It is widely used in agriculture to protect various crops, including strawberries, raspberries, blueberries, currants, blackberries, and pistachios . Pyraclostrobin is particularly effective against pathogens such as Botrytis cinerea and Alternaria alternata .
Molecular Structure Analysis
Its molecular formula is C19H18ClN3O4 , with a molar mass of approximately 387.82 g/mol . The compound consists of a phenylpyrazole skeleton linked to a methoxycarbamate group. Notably, it falls within the strobilurin chemical class .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Agents
Synthesis and Molecular Docking Study of Heterocyclic Compounds as Anticancer and Antimicrobial Agents
- A study explored the synthesis of heterocyclic compounds with structures incorporating elements such as oxazole, pyrazoline, and pyridine, which showed significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). These compounds also exhibited in vitro antibacterial and antifungal activities, suggesting potential applications in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Antitumor Evaluation
Synthesis and In Vitro Antitumor Evaluation of Indeno[1,2-c]pyrazol(in)es
- This research involved the synthesis of indeno[1,2-c]pyrazol(in)es with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems. The compounds exhibited broad-spectrum antitumor activity against various tumor cell lines, indicating the potential of similar structures for antitumor applications (Sherif A F Rostom, 2006).
Antibacterial and Antifungal Activities
Synthesis of Pyrazoline Derivatives as New Antibacterial and Antifungal Agents
- A study on the synthesis of pyrazoline derivatives from specific propenones and their investigation for antibacterial and antifungal activities showed that most synthesized compounds demonstrated potent to weak antimicrobial activity. This suggests a direction for the development of new antimicrobial agents using related compounds (M. Behalo, 2010).
Anti-inflammatory and Analgesic Agents
Synthesis and Biological Evaluation of Novel Derivatives as Antimicrobial and Anti-inflammatory Agents
- Research into pyrazole, isoxazole, and other derivatives prepared via multi-component cyclo-condensation reactions revealed their significant anti-bacterial, antifungal, and anti-inflammatory activities. This highlights the potential for the design of new anti-inflammatory and analgesic agents using structurally similar compounds (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).
Mecanismo De Acción
Pyraclostrobin acts as a quinone outside inhibitor (QoI) by disrupting the electron transport chain in fungal mitochondria. Specifically, it inhibits the cytochrome bc1 complex (complex III), leading to impaired ATP production and ultimately fungal cell death. Its mode of action contributes to effective disease control .
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-14-6-3-7-15(10-14)23-19(16-11-25-12-17(16)22-23)21-18(24)9-8-13-4-1-2-5-13/h3,6-7,10,13H,1-2,4-5,8-9,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPHJAGETOWVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)
![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)
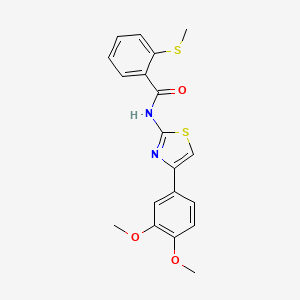
![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)
![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)
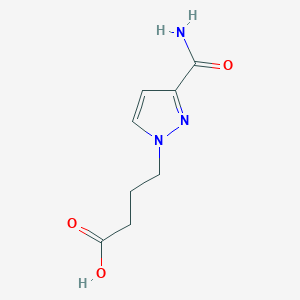
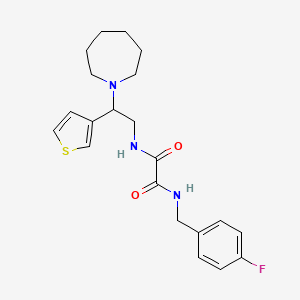
![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)
![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)
